

# Preliminary Studies on ABC99: A Technical Guide

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## Compound of Interest

Compound Name: ABC99

Cat. No.: B1192063

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## Introduction

**ABC99** is an N-hydroxyhydantoin (NHH) carbamate identified through activity-based protein profiling (ABPP) as a potent, selective, and irreversible inhibitor of NOTUM.<sup>[1][2][3]</sup> NOTUM is a secreted serine hydrolase that acts as a negative regulator of the Wnt signaling pathway.<sup>[2]</sup><sup>[4]</sup> It functions by removing a critical palmitoleate group from Wnt proteins, a post-translational modification essential for their binding to Frizzled receptors and subsequent signal transduction.<sup>[2][4]</sup>

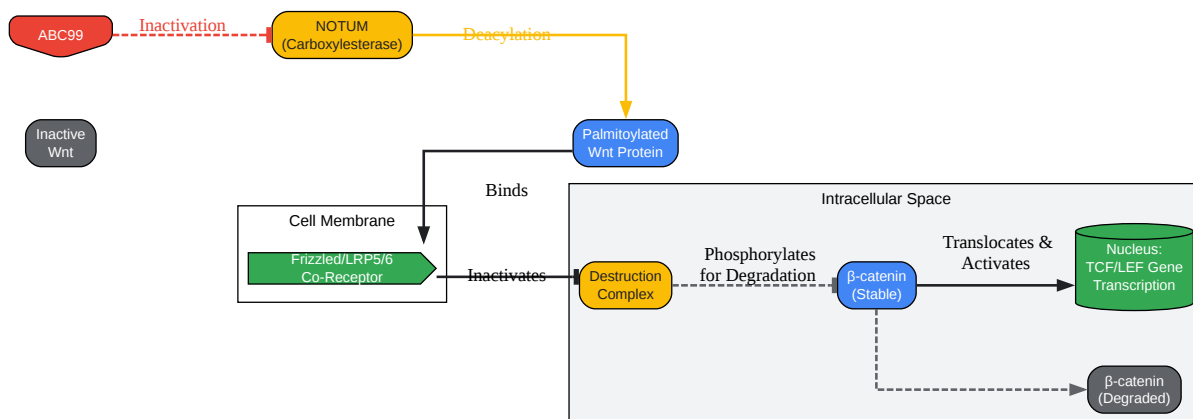
By inhibiting NOTUM, **ABC99** preserves the active, lipid-modified state of Wnt proteins, thereby maintaining Wnt signaling.<sup>[1][2]</sup> This mechanism has positioned **ABC99** as a valuable chemical tool for investigating the physiological and pathological roles of NOTUM.<sup>[4][5]</sup> Preliminary studies have utilized **ABC99** to explore the therapeutic potential of NOTUM inhibition in various contexts, including regenerative medicine, neurogenesis, and oncology.<sup>[4][6][7][8]</sup> This document provides an in-depth overview of the preliminary technical data and experimental protocols associated with **ABC99**.

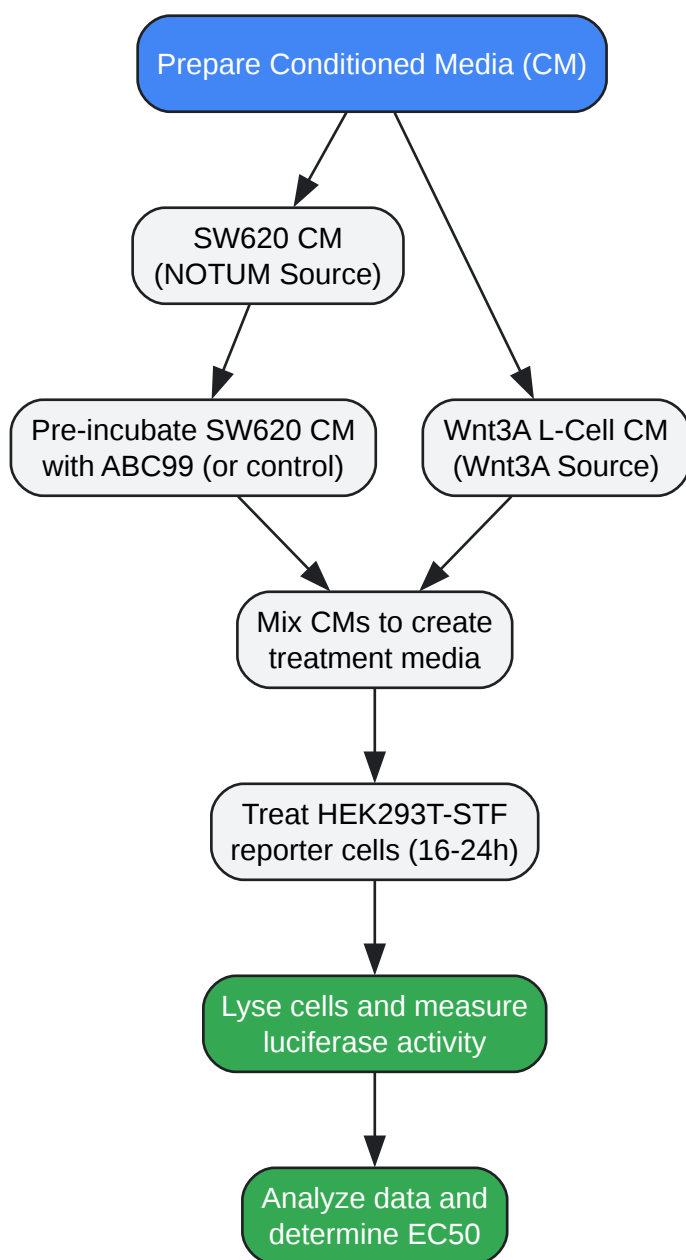
## Core Mechanism of Action

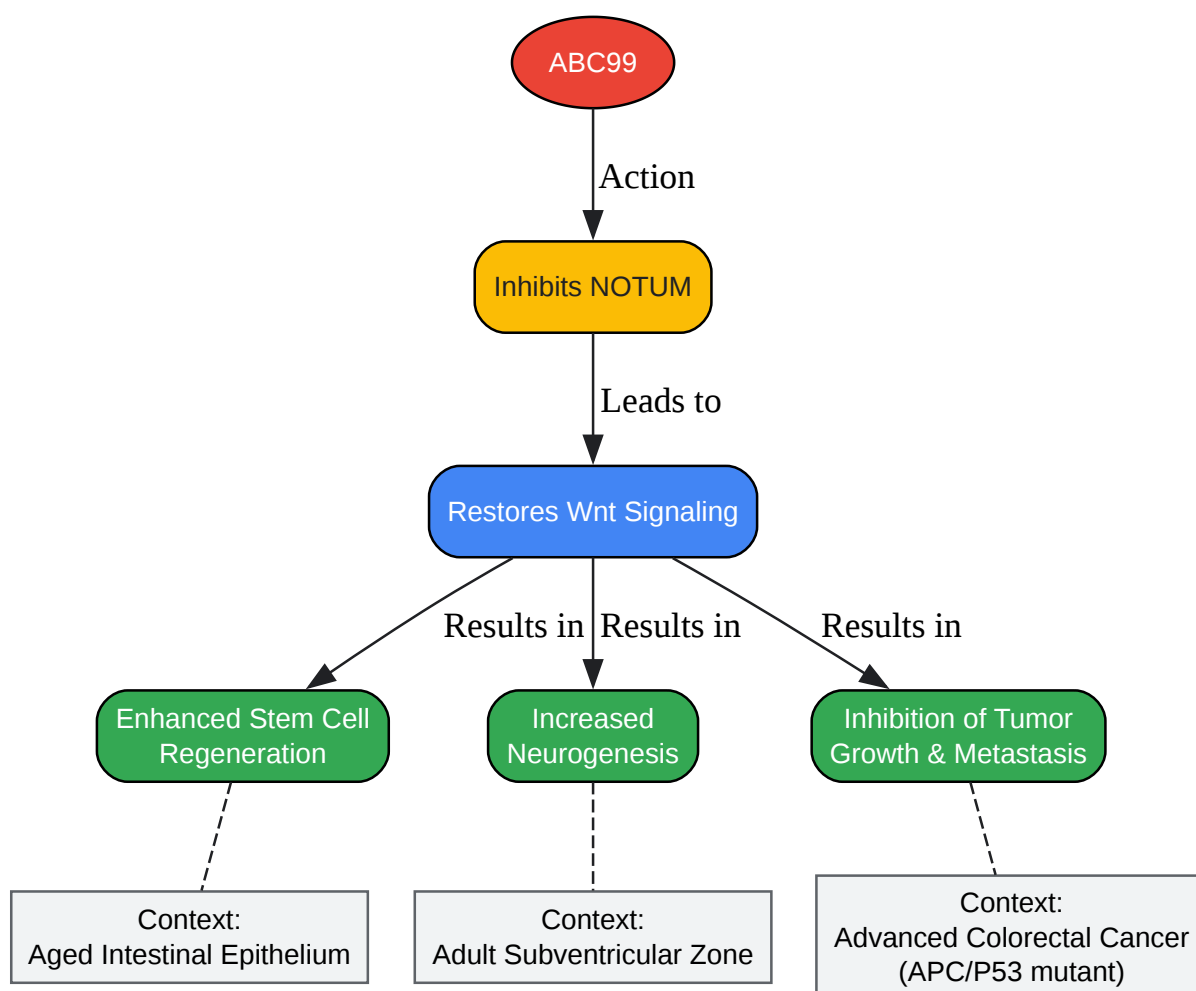
**ABC99** functions as a selective, irreversible inhibitor of the carboxylesterase NOTUM.<sup>[5][9]</sup> Its mechanism involves the covalent modification of the catalytic serine residue (Ser232) within the

NOTUM active site.[5] This acylation event inactivates the enzyme, preventing it from deacylating Wnt proteins.[4][5]

The Wnt signaling pathway is crucial for embryogenesis, tissue homeostasis, and stem cell regulation.[2] The canonical pathway is initiated when a palmitoylated Wnt protein binds to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[4][10] This binding event leads to the inactivation of a "destruction complex" (comprising Axin, APC, GSK3, and CK1), which normally phosphorylates  $\beta$ -catenin, targeting it for degradation.[10] Stabilized  $\beta$ -catenin then translocates to the nucleus to activate target gene transcription.[10] NOTUM antagonizes this process by removing the palmitoleate group from Wnt, rendering it inactive.[4] **ABC99** restores Wnt signaling by blocking this deacylation step.[1][2]







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